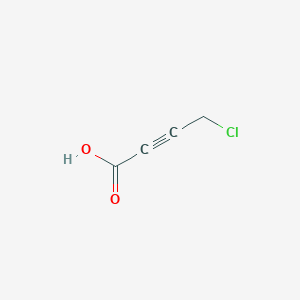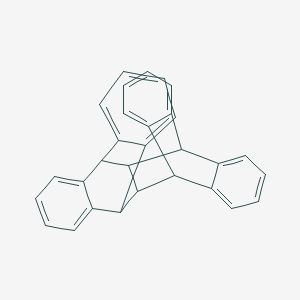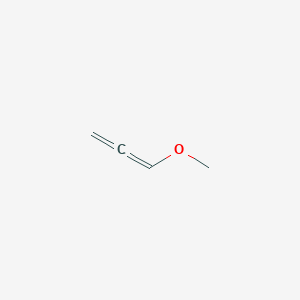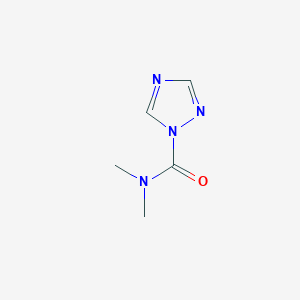
N,N-dimethyl-1,2,4-triazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1,2,4-triazole-1-carboxamide, also known as DMTC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse range of biological activities. DMTC has been shown to exhibit a range of interesting properties, including antifungal and antibacterial activity, as well as potential applications in cancer research.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1,2,4-triazole-1-carboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes and metabolic pathways in target cells. In microbiology, N,N-dimethyl-1,2,4-triazole-1-carboxamide is thought to inhibit the synthesis of key components of the fungal or bacterial cell wall, leading to cell death. In cancer research, N,N-dimethyl-1,2,4-triazole-1-carboxamide is thought to inhibit the activity of key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit a range of interesting biochemical and physiological effects, including antifungal and antibacterial activity, as well as potential anticancer activity. In addition, N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit potent antioxidant activity, making it a promising candidate for the development of new antioxidant agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethyl-1,2,4-triazole-1-carboxamide for lab experiments is its broad range of biological activities, which makes it a versatile tool for studying a variety of biological processes. In addition, N,N-dimethyl-1,2,4-triazole-1-carboxamide is relatively easy to synthesize and purify, making it readily accessible to researchers. However, one limitation of N,N-dimethyl-1,2,4-triazole-1-carboxamide is its potential toxicity, particularly at high concentrations. Researchers must take care to use appropriate safety measures when working with this compound.
Orientations Futures
There are a number of exciting future directions for research on N,N-dimethyl-1,2,4-triazole-1-carboxamide. One area of interest is the development of new antimicrobial agents based on N,N-dimethyl-1,2,4-triazole-1-carboxamide, which could be used to combat the growing problem of antibiotic resistance. Another area of interest is the development of new anticancer agents based on N,N-dimethyl-1,2,4-triazole-1-carboxamide, which could be used to treat a range of different types of cancer. Finally, there is potential for N,N-dimethyl-1,2,4-triazole-1-carboxamide to be used as a tool for studying a variety of biological processes, including the mechanisms of action of other drugs and the molecular basis of disease.
Méthodes De Synthèse
N,N-dimethyl-1,2,4-triazole-1-carboxamide can be synthesized using a variety of methods, including the reaction of dimethylamine with 4-amino-1,2,4-triazole-3-carboxylic acid, or the reaction of dimethylamine with 4-amino-1,2,4-triazole-3-thiol. These reactions can be carried out using a variety of solvents and catalysts, and the resulting product can be purified using a range of techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N,N-dimethyl-1,2,4-triazole-1-carboxamide has been widely studied for its potential applications in scientific research, particularly in the fields of microbiology and cancer research. In microbiology, N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit potent antifungal and antibacterial activity, making it a promising candidate for the development of new antimicrobial agents. In cancer research, N,N-dimethyl-1,2,4-triazole-1-carboxamide has been shown to exhibit potential anticancer activity, with studies indicating that it may be able to inhibit the growth of cancer cells and induce apoptosis.
Propriétés
Numéro CAS |
14803-76-0 |
|---|---|
Nom du produit |
N,N-dimethyl-1,2,4-triazole-1-carboxamide |
Formule moléculaire |
C5H8N4O |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
N,N-dimethyl-1,2,4-triazole-1-carboxamide |
InChI |
InChI=1S/C5H8N4O/c1-8(2)5(10)9-4-6-3-7-9/h3-4H,1-2H3 |
Clé InChI |
UQZKBTNSPMSIPH-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)N1C=NC=N1 |
SMILES canonique |
CN(C)C(=O)N1C=NC=N1 |
Synonymes |
1H-1,2,4-Triazole-1-carboxamide,N,N-dimethyl-(8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



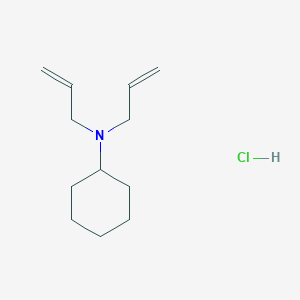
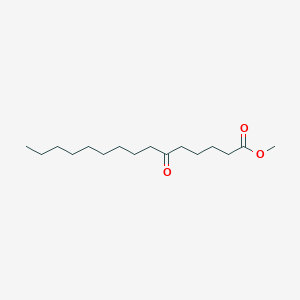

![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)
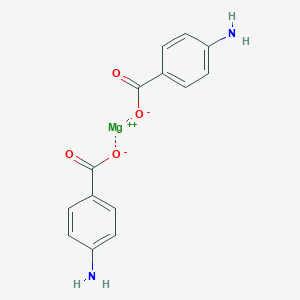

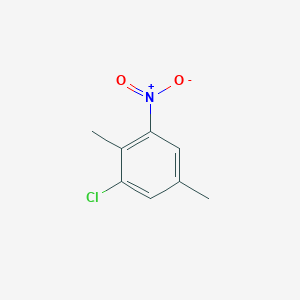


![1-[(Propan-2-yl)amino]-3-[3-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B81261.png)
